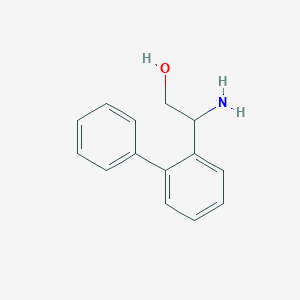
2-Amino-2-(2-phenylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(2-phenylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H15NO. It is also known by its IUPAC name, 2-([1,1’-biphenyl]-2-yl)-2-aminoethan-1-ol. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-phenylphenyl)ethan-1-ol typically involves the reaction of 2-bromobiphenyl with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the amino group from glycine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation of intermediate compounds, leading to the formation of the desired product. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
2-Amino-2-(2-phenylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of biphenyl-2-carbaldehyde or biphenyl-2-carboxylic acid.
Reduction: Formation of 2-amino-2-(2-phenylphenyl)ethanamine.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
2-Amino-2-(2-phenylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Amino-2-(2-phenylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-Amino-1-(2-phenylphenyl)ethan-1-ol: Similar structure but with different positioning of functional groups.
2-Amino-2-phenylethan-1-ol: Lacks the biphenyl structure, making it less versatile in certain reactions.
Ethanolamine: A simpler compound with only an amino and hydroxyl group, used widely in industrial applications.
Uniqueness
2-Amino-2-(2-phenylphenyl)ethan-1-ol is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler analogs. This makes it a valuable compound in the synthesis of more complex molecules and in applications requiring specific interactions with biological targets.
属性
分子式 |
C14H15NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
2-amino-2-(2-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-14(10-16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14,16H,10,15H2 |
InChI 键 |
BIMIHJHBORQVQC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


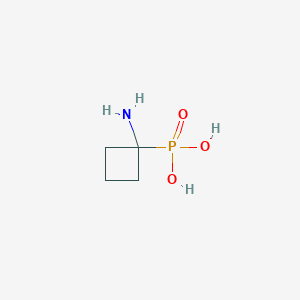
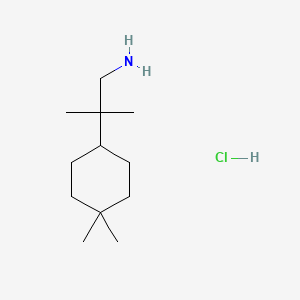
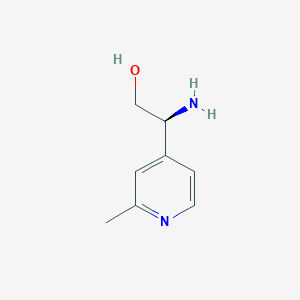
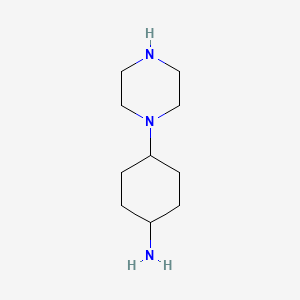
![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)


![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)

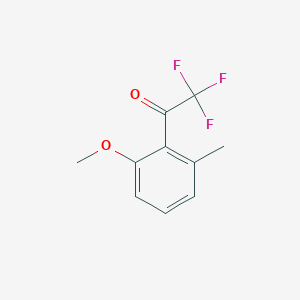
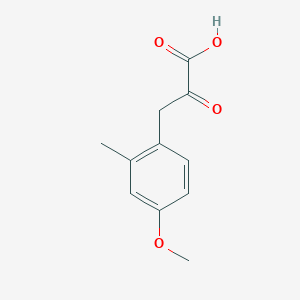
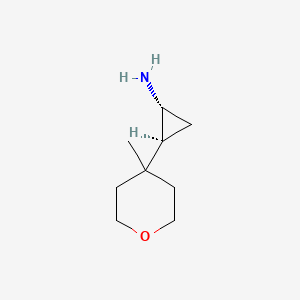
![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)
![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)
